2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate
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Overview
Description
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a methoxyphenyl group, and a dichlorobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the dichlorobenzenesulfonate moiety: This can be done through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl benzenesulfonate
- 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzenesulfonate
- 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3,5-dichlorobenzenesulfonate
Uniqueness
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate is unique due to the specific positioning of the dichlorobenzenesulfonate moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O6S/c1-28-15-9-6-13(7-10-15)21-22(20(25)16-4-2-3-5-18(16)29-21)30-31(26,27)19-12-14(23)8-11-17(19)24/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUQJUVZJYVKLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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